6-Chloro-2-(2,2-difluoroethoxy)pyridin-3-amine
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Overview
Description
6-Chloro-2-(2,2-difluoroethoxy)pyridin-3-amine is a chemical compound with the molecular formula C7H7ClF2N2O and a molecular weight of 208.59 g/mol . It is primarily used in research and development within various scientific fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(2,2-difluoroethoxy)pyridin-3-amine typically involves the reaction of 6-chloropyridin-3-amine with 2,2-difluoroethanol under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and consistency in industrial settings .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-(2,2-difluoroethoxy)pyridin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
6-Chloro-2-(2,2-difluoroethoxy)pyridin-3-amine is utilized in several scientific research areas:
Chemistry: As a building block in organic synthesis and for studying reaction mechanisms.
Biology: In the development of bioactive molecules and as a probe in biochemical assays.
Industry: Used in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-2-(2,2-difluoroethoxy)pyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-2-(2,2,2-trifluoroethoxy)pyridin-3-amine
- 4-Chloro-6-(2,2-difluoroethoxy)pyrimidine-2,5-diamine
- 6-Chloro-5-nitro-2-(2,2,2-trifluoroethoxy)pyridin-3-amine
Uniqueness
6-Chloro-2-(2,2-difluoroethoxy)pyridin-3-amine is unique due to its specific substitution pattern and the presence of both chloro and difluoroethoxy groups. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various research applications .
Properties
Molecular Formula |
C7H7ClF2N2O |
---|---|
Molecular Weight |
208.59 g/mol |
IUPAC Name |
6-chloro-2-(2,2-difluoroethoxy)pyridin-3-amine |
InChI |
InChI=1S/C7H7ClF2N2O/c8-5-2-1-4(11)7(12-5)13-3-6(9)10/h1-2,6H,3,11H2 |
InChI Key |
JUTCJUFUVYHOPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1N)OCC(F)F)Cl |
Origin of Product |
United States |
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